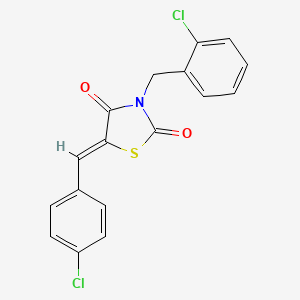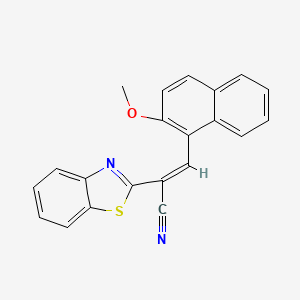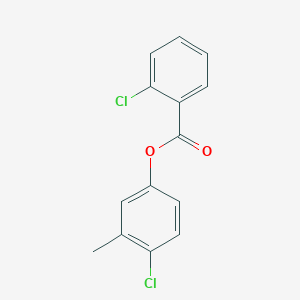
3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazolidinedione derivative that possesses both anti-inflammatory and antioxidant properties. The compound has been extensively studied for its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione involves the inhibition of NF-κB activity. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. The compound inhibits the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. This results in the inhibition of NF-κB activity and the subsequent downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of NF-κB activity, the downregulation of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In addition, it has been shown to possess antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to inhibit NF-κB activity, which is a key regulator of inflammation and immune responses. This makes it a useful tool for studying the role of NF-κB in various biological processes. However, one limitation of using the compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective inhibitors of NF-κB activity. Another area of research is the investigation of the compound's potential therapeutic applications in other medical conditions, such as neurodegenerative diseases and cardiovascular disorders. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for maximum therapeutic benefit.
Synthesis Methods
The synthesis of 3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2-chlorobenzylamine and 4-chlorobenzaldehyde in the presence of thiosemicarbazide. The resulting product is then subjected to cyclization under acidic conditions to yield the final compound.
Scientific Research Applications
The compound has been studied for its potential therapeutic applications in a variety of medical conditions, including cancer, diabetes, and inflammatory disorders. In cancer research, it has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting tumor growth. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammatory disorders, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Properties
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2S/c18-13-7-5-11(6-8-13)9-15-16(21)20(17(22)23-15)10-12-3-1-2-4-14(12)19/h1-9H,10H2/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWQZLVZUSJJSE-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-difluorophenyl)-N'-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5408838.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5408843.png)
![3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5408844.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5408852.png)
![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5408862.png)
![methyl {3-(4-ethylphenyl)-5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5408869.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5408885.png)

![2-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5408897.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5408912.png)

![1'-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5408919.png)
![methyl 4-ethyl-5-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5408920.png)

